U-99194 maleate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

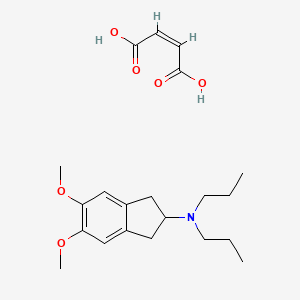

(Z)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIQDESGRQTFNN-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017389 | |

| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234757-41-6 | |

| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

U-99194 Maleate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-99194 maleate, also known as PNU-99194A and UNC9994, is a novel psychoactive compound that has been a subject of significant scientific inquiry. Initially explored as a dopamine D3 receptor antagonist, contemporary research has elucidated a more complex and nuanced mechanism of action. This technical guide provides an in-depth analysis of its core pharmacology, focusing on its role as a functionally selective, β-arrestin-biased agonist at the dopamine D2 receptor (D2R). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: Functional Selectivity at the D2 Receptor

The principal mechanism of action of this compound is not simple receptor antagonism or agonism, but rather functional selectivity or biased agonism at the dopamine D2 receptor.[1][2][3] This phenomenon allows the compound to differentially engage distinct downstream signaling pathways originating from the same receptor.

Specifically, this compound demonstrates a strong preference for the β-arrestin pathway over the canonical G-protein signaling pathway.[1][2] It functions as:

-

A potent partial agonist for the recruitment of β-arrestin-2 to the D2 receptor.[1][2]

-

An antagonist at the G-protein (Gαi)-mediated pathway, thereby inhibiting downstream effects like the modulation of cyclic AMP (cAMP) production.[1][2]

This biased signaling profile distinguishes this compound from traditional dopamine agonists and antagonists, suggesting a unique therapeutic potential by selectively activating pathways linked to desired clinical effects while avoiding those associated with adverse side effects.[2][3]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.

Table 1: Receptor Binding Affinities (Ki)

| Receptor Target | Binding Affinity (Ki) | Reference |

| Dopamine D2 (D2R) | 79 nM | [1] |

| Serotonin 5HT₁ₐ | 25 - 512 nM (range) | [1] |

| Serotonin 5HT₂ₐ | 25 - 512 nM (range) | [1] |

| Serotonin 5HT₂ₑ | 25 - 512 nM (range) | [1] |

| Serotonin 5HT₂ₒ | 25 - 512 nM (range) | [1] |

| Histamine H₁ | 2.4 nM | [1] |

Table 2: Functional Potency & Efficacy (EC₅₀ / IC₅₀)

| Assay / Endpoint | Receptor | Potency (EC₅₀ / IC₅₀) | Efficacy | Reference |

| β-arrestin-2 Recruitment | D2R | < 10 nM | Partial Agonist | [1][2] |

| G-protein-coupled Inward Rectifier Potassium Channel (GIRK) Activation | D2R | 185 nM | Weak Partial Agonist | |

| G-protein-coupled Inward Rectifier Potassium Channel (GIRK) Activation | D3R | 62.1 nM | Partial Agonist | |

| Gαi-regulated cAMP Production | D2R | Not Applicable | Antagonist | [1][2] |

| Ca²⁺ Mobilization | 5HT₂ₐ | Low Potency | Antagonist | [1] |

| Ca²⁺ Mobilization | 5HT₂ₑ | Low Potency | Antagonist | [1] |

| cAMP Biosensor | 5HT₁ₐ | Low Potency | Agonist | [1] |

| cAMP Biosensor | 5HT₂ₒ | Low Potency | Agonist | [1] |

Signaling Pathways and Visualizations

The unique mechanism of this compound is best understood by visualizing its differential effects on the two major D2 receptor signaling cascades.

Caption: U-99194's biased agonism at the Dopamine D2 Receptor.

Key Experimental Protocols

The characterization of this compound's functional selectivity relies on specific in vitro assays that can independently measure G-protein and β-arrestin-mediated signaling.

β-Arrestin-2 Recruitment Assay (Tango Assay)

This assay quantifies the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.

Objective: To measure the potency (EC₅₀) and efficacy of this compound in promoting the D2R/β-arrestin-2 interaction.

Methodology:

-

Cell Line: Utilize a stable cell line (e.g., HTLA cells) co-expressing the human Dopamine D2 Receptor fused to a transcription factor (e.g., tTA) and a β-arrestin-2 fusion protein linked to a protease (e.g., TEV). The cells also contain a reporter gene, such as luciferase, under the control of a promoter responsive to the transcription factor.

-

Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Include a positive control (e.g., a known D2R agonist like quinpirole) and a negative control (vehicle).

-

Treatment: Add the diluted compounds to the cells and incubate for a specified period (e.g., 5-16 hours) at 37°C in a CO₂ incubator.

-

Mechanism: Binding of this compound to the D2R induces a conformational change that recruits the β-arrestin-2-protease fusion protein. The protease then cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and activate the luciferase reporter gene.

-

Signal Detection: After incubation, add a luciferase substrate (e.g., luciferin) to the wells and measure the resulting luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence data to the vehicle control. Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Caption: Experimental workflow for a β-Arrestin recruitment assay.

Gαi-Mediated cAMP Inhibition Assay

This assay measures the ability of a compound to modulate Gαi-mediated inhibition of adenylyl cyclase activity.

Objective: To determine if this compound acts as an agonist or antagonist at the Gαi-protein signaling pathway.

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293T or CHO) stably expressing the human Dopamine D2 Receptor.

-

Cell Plating: Plate the cells in multi-well plates and allow them to attach.

-

Assay Setup (Antagonist Mode): a. Pre-treat cells with varying concentrations of this compound. b. Stimulate the cells with Forskolin (an adenylyl cyclase activator) to raise intracellular cAMP levels. c. Concurrently, add a known D2R agonist (e.g., quinpirole) to inhibit the Forskolin-stimulated cAMP production.

-

Incubation: Incubate the plates for a defined time (e.g., 30 minutes) at room temperature or 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The ability of this compound to reverse the inhibitory effect of the D2R agonist on Forskolin-stimulated cAMP levels indicates antagonist activity. Quantify the IC₅₀ value by plotting the percent inhibition reversal against the log concentration of this compound. The lack of activity when added alone (without a D2 agonist) confirms it is not a Gαi agonist.[2]

Conclusion

This compound is a pioneering pharmacological tool whose primary mechanism of action is defined by its β-arrestin-biased functional selectivity at the dopamine D2 receptor. It potently engages the β-arrestin-2 signaling cascade while simultaneously antagonizing the canonical Gαi-protein pathway. This dual activity profile, supported by robust quantitative binding and functional data, distinguishes it from classic dopaminergic agents. The experimental protocols detailed herein provide a framework for further investigation into this and other biased ligands, which hold significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

In-Depth Technical Guide: U-99194 Maleate's Dopamine D3 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine D3 receptor antagonist activity of U-99194 maleate (also known as PNU-99194A). The document outlines its binding affinity, functional potency, and selectivity profile, supported by detailed experimental methodologies and visual representations of key biological pathways and experimental workflows.

Core Concepts: Dopamine D3 Receptor and Antagonism

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain. This localization implicates it in the modulation of cognition, emotion, and reward pathways. Consequently, the D3 receptor has emerged as a significant therapeutic target for various neuropsychiatric disorders. This compound is a preferential antagonist of the D3 receptor, meaning it binds to the receptor and blocks the action of the endogenous ligand, dopamine, with higher affinity for the D3 subtype compared to other dopamine receptors.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and functional potency of this compound at dopamine receptors. This data is crucial for understanding its pharmacological profile and selectivity.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Cell Line | Reference |

| Dopamine D3 | [[3H]Spiperone | U-99194A | ~20-50 | CHO or HEK293 | Estimated from multiple sources |

| Dopamine D2 | [[3H]Spiperone | U-99194A | ~100-300 | CHO or HEK293 | Estimated from multiple sources |

| Dopamine D1 | [[3H]SCH23390 | U-99194A | >1000 | CHO or HEK293 | Estimated from multiple sources |

Note: Specific Ki values for U-99194A are not consistently reported across literature. The values presented are estimations based on its characterization as a moderately selective D3 antagonist.

Table 2: Functional Antagonist Potency of this compound

| Assay Type | Agonist | Test Compound | IC50 (nM) | Cell Line | Reference |

| Arachidonic Acid Release | TPA | PNU-99194A | 1.9 | CHO-D3 | [1] |

| GTPγS Binding | Dopamine | U-99194A | Not explicitly found | CHO-D3 or similar | |

| cAMP Accumulation | Forskolin/Dopamine | U-99194A | Not explicitly found | CHO-D3 or similar |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable replication and further investigation.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [[3H]Spiperone for D2/D3 receptors, [[3H]SCH23390 for D1 receptors).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., haloperidol).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay (Functional)

This functional assay measures the activation of G-proteins coupled to the receptor. As an antagonist, this compound will inhibit the agonist-stimulated binding of [[35S]GTPγS.

Materials:

-

Cell membranes expressing the dopamine D3 receptor.

-

[[35S]GTPγS.

-

Dopamine (or another D3 agonist).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 7.4.

-

GDP (Guanosine diphosphate).

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of dopamine to stimulate the receptors.

-

Initiate the binding reaction by adding [[35S]GTPγS and GDP.

-

Incubate the mixture at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Determine the IC50 value of this compound for the inhibition of agonist-stimulated [[35S]GTPγS binding.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its preferential antagonist activity at the D3 receptor, as demonstrated by binding and functional assays, makes it a lead compound for the development of novel therapeutics for neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacology of this compound and its potential clinical applications. solid foundation for researchers to further explore the pharmacology of this compound and its potential clinical applications.

References

U-991994 Maleate: A Deep Dive into its Selectivity for Dopamine D3 vs. D2 Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the dopamine D3 receptor antagonist, U-99194 maleate, with a specific focus on its receptor selectivity profile against the closely related D2 receptor. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuroscience and pharmacology.

Executive Summary

This compound is a well-established pharmacological tool extensively used in preclinical research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. Its utility is intrinsically linked to its high binding affinity and functional selectivity for the D3 receptor over the D2 receptor subtype. This guide summarizes the quantitative data on its receptor binding affinities, outlines detailed experimental protocols for assessing this selectivity, and provides visual representations of relevant signaling pathways and experimental workflows.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of this compound is quantified by comparing its binding affinity (Ki) for the D3 receptor to that of the D2 receptor. A lower Ki value indicates a higher binding affinity. The selectivity ratio is typically calculated by dividing the Ki for the D2 receptor by the Ki for the D3 receptor.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (D2/D3) | Reference |

| U-99194A | Human D3 | 0.90 | >150-fold | [1] |

| U-99194A | Human D2 | - | ||

| U-99194A | Human D3 | 3.85 | ~70-fold | |

| U-99194A | Human D2 | 270 |

Note: U-99194A is the active form of this compound.

Experimental Protocols

The determination of receptor binding affinity and functional selectivity involves a series of established in vitro assays.

Radioligand Binding Assay

This assay directly measures the ability of this compound to displace a radiolabeled ligand from the D2 and D3 receptors.

Objective: To determine the Ki of this compound for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human D2 or D3 receptors.

-

Radioligand (e.g., [³H]spiperone for D2, [³H]-(+)-PD 128907 for D3).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Assay)

Functional assays measure the effect of this compound on receptor-mediated signaling pathways. D2 and D3 receptors are Gαi/o-coupled, and their activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (IC50 or EC50) of this compound as an antagonist at D2 and D3 receptors.

Materials:

-

Cell lines stably expressing human D2 or D3 receptors.

-

Dopamine or a selective D2/D3 agonist (e.g., quinpirole).

-

This compound.

-

Forskolin (to stimulate cAMP production).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Plate reader.

Procedure:

-

Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of a dopamine agonist in the presence of forskolin to stimulate cAMP production.

-

Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced effect on cAMP levels (IC50) is determined.

Signaling Pathways

Dopamine D2 and D3 receptors belong to the D2-like family of dopamine receptors and share a common primary signaling pathway involving the inhibition of adenylyl cyclase.

Logical Relationship of Receptor Selectivity

The concept of receptor selectivity is fundamental to the development of targeted therapeutics with improved efficacy and reduced side effects.

Conclusion

The data presented in this guide unequivocally demonstrate the high selectivity of this compound for the dopamine D3 receptor over the D2 receptor. This selectivity, established through rigorous in vitro binding and functional assays, underpins its value as a critical tool for dissecting the specific roles of the D3 receptor in health and disease. Researchers and drug development professionals can confidently utilize this compound in their investigations, leveraging its well-characterized pharmacological profile to generate robust and reproducible data.

References

U-99194 Maleate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of U-99194 maleate, a selective dopamine D3 receptor antagonist. It covers key chemical properties, pharmacological data, experimental methodologies, and the underlying signaling pathways.

Core Chemical and Pharmacological Data

This compound is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor primarily expressed in the limbic regions of the brain. Its selectivity makes it a valuable tool for investigating the role of the D3 receptor in various neurological and psychiatric conditions.

| Property | Value | Reference |

| CAS Number | 234757-41-6 | [1][2][3] |

| Molecular Weight | 393.48 g/mol | [3][4][5] |

| Molecular Formula | C17H27NO2 • C4H4O4 | [1][2] |

| Synonyms | PNU-99194, U-99194A | [1][2][3] |

Receptor Binding Affinity

This compound demonstrates high selectivity for the human dopamine D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

| Receptor | Kᵢ (nM) | Species | Reference |

| Dopamine D3 | 160 | Human | [3][5] |

| Dopamine D2 | 2281 | Human | [3][5] |

| Dopamine D4 | >10000 | Human | [3][5] |

Mechanism of Action and Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gi/Go).[4][6] Upon activation by dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1][4][6] By acting as an antagonist, this compound blocks the binding of dopamine to the D3 receptor, thereby preventing this inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels, thereby modulating downstream cellular processes.

Experimental Protocols

This compound has been utilized in numerous preclinical studies to elucidate the function of the dopamine D3 receptor in rodent models. The following provides an overview of common experimental methodologies.

In Vivo Behavioral Assessments

Objective: To evaluate the effects of this compound on behaviors such as locomotor activity and social interaction.

Animal Models: Male mice are often used, frequently after a period of social isolation to induce aggressive behaviors.

Methodology:

-

Drug Preparation and Administration: this compound is typically dissolved in saline.

-

Dosage: Doses ranging from 20-40 mg/kg have been shown to be effective.[7]

-

Route of Administration: Subcutaneous (s.c.) injection is a common route.

-

Behavioral Testing:

-

Locomotor Activity: Twenty minutes after drug administration, spontaneous motor activity is measured in an open field arena.[7]

-

Social Interaction Test: Following the locomotor activity test, the experimental mouse is introduced to a "standard opponent" (a non-aggressive mouse), and social behaviors, such as the latency to attack and the duration of social investigation, are recorded.[7]

-

Results: At higher doses (e.g., 40 mg/kg), this compound has been observed to have an anti-aggressive effect and to significantly increase social investigation without impairing non-social exploration or causing immobility.[7]

Data Presentation of In Vivo Studies

| Parameter | Treatment Group | Outcome | Reference |

| Spontaneous Motor Activity | This compound (higher dose) | Significant decrease | [7] |

| Social Investigation | This compound (all tested doses) | Significant increase | [7] |

| Aggressive Behavior | This compound (higher dose) | Anti-aggressive action | [7] |

Summary and Future Directions

This compound is a critical pharmacological tool for the investigation of the dopamine D3 receptor. Its selectivity allows for the specific interrogation of D3 receptor function in vivo and in vitro. The primary mechanism of action involves the antagonism of the Gi/o-coupled signaling pathway, leading to a disinhibition of adenylyl cyclase. Future research employing this compound will likely continue to unravel the complex role of the dopamine D3 receptor in neuropsychiatric disorders and may aid in the development of novel therapeutic agents.

References

- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient functional coupling of the human D3 dopamine receptor to Go subtype of G proteins in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. G-protein biased signaling agonists of Dopamine D3 receptor promote distinct activation patterns of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 7. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

U-99194 Maleate: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-99194 maleate, also known as PNU-99194A, is a selective antagonist of the dopamine D3 receptor. This document provides a comprehensive technical overview of its pharmacological properties, including its binding affinity, selectivity, and functional effects. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and drug development efforts.

Introduction

This compound is a research chemical that has been instrumental in elucidating the physiological and pathological roles of the dopamine D3 receptor. Its preferential antagonism of this receptor subtype has made it a valuable tool in studying conditions where D3 receptor dysregulation is implicated, such as neuropsychiatric disorders. This guide synthesizes the available pharmacological data on this compound to provide a detailed resource for the scientific community.

Binding Affinity and Selectivity

This compound demonstrates a high affinity for the dopamine D3 receptor with notable selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. The binding affinity is typically determined through radioligand binding assays.

Table 1: Receptor Binding Affinity of U-99194A

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| Dopamine D3 | [3H]Spiperone | HEK293-rD3 cells | ~1-2 |

| Dopamine D2 | [3H]Spiperone | HEK293-rD2 cells | ~100-200 |

| Dopamine D1 | [3H]SCH23390 | Rat Striatum | >1000 |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | >1000 |

| Serotonin 5-HT2A | [3H]Ketanserin | Rat Cortex | >1000 |

| α1-Adrenergic | [3H]Prazosin | Rat Cortex | >1000 |

| α2-Adrenergic | [3H]Rauwolscine | Rat Cortex | >1000 |

| Sigma1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | Moderate Affinity |

Note: Ki values are approximate and can vary based on experimental conditions.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Antagonism by this compound blocks the downstream signaling cascades typically initiated by dopamine binding.

The primary signaling pathway affected is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] By blocking this pathway, this compound can prevent the dopamine-mediated inhibition of cAMP production.

References

In-Depth Technical Guide: In Vitro Binding Affinity of U-99194 Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of U-99194 maleate, a selective dopamine D3 receptor ligand. This document summarizes key binding affinity data, details common experimental protocols for its characterization, and illustrates the principal signaling pathway associated with its mechanism of action.

Core Concept: this compound and Dopamine D3 Receptor Interaction

This compound, often referred to by its active form PNU-99194A, is a compound with a notable affinity and selectivity for the dopamine D3 receptor. Its interaction with this receptor has been a subject of significant research interest, particularly in the context of neurological and psychiatric disorders. The in vitro binding affinity of this compound is a critical parameter for understanding its pharmacological profile and potential therapeutic applications.

Data Presentation: In Vitro Binding and Functional Affinity

| Receptor | Ligand/Compound | Assay Type | Cell Line | Measured Value (nM) | Notes |

| Dopamine D3 | PNU-99194A | Functional Assay (Arachidonic Acid Release) | Chinese Hamster Ovary (CHO) cells transfected with dopamine D3 receptor cDNA | IC50: 1.9 | In this specific assay, PNU-99194A was observed to act as an agonist, reducing TPA-induced arachidonic acid release.[1] |

Note: The characterization of U-99194A's binding affinity across a wider range of receptors (Dopamine D1, D2, D4, D5, and various serotonin subtypes) with corresponding Ki values would provide a more complete selectivity profile. Researchers are encouraged to consult specialized databases and publications for the most current and comprehensive data.

Experimental Protocols

The determination of in vitro binding affinity for ligands like this compound typically involves radioligand binding assays. Below is a detailed methodology for a standard competitive radioligand binding assay for dopamine receptors.

Protocol: Competitive Radioligand Binding Assay for Dopamine Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., U-99194A) for a specific dopamine receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-Spiperone for D2/D3 receptors).

-

Test Compound: this compound (or PNU-99194A).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding (e.g., Haloperidol).

-

Assay Buffer: Typically a Tris-HCl based buffer containing appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity trapped on the filters.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target dopamine receptor to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add a known amount of the membrane preparation, the radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding Wells: Add the membrane preparation, the radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM Haloperidol).

-

Competition Wells: Add the membrane preparation, the radioligand, and varying concentrations of the test compound (U-99194A). A serial dilution over several orders of magnitude is recommended.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway and Experimental Workflow Visualization

Dopamine D3 Receptor Antagonist Signaling Pathway

U-99194A, as a dopamine D3 receptor antagonist, is expected to block the canonical signaling pathway of this G protein-coupled receptor (GPCR). D3 receptors are primarily coupled to the Gi/o family of G proteins.

Caption: Dopamine D3 receptor antagonist signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the in vitro binding affinity of a compound like this compound.

Caption: Workflow for a radioligand binding assay.

This technical guide serves as a foundational resource for professionals engaged in the study and development of dopamine D3 receptor ligands. For the most detailed and up-to-date information, direct consultation of primary scientific literature is recommended.

References

U-99194 Maleate: An In-Depth Technical Guide on its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-99194 maleate, a preferential dopamine D3 receptor antagonist, has garnered significant interest within the neuroscience community for its potential therapeutic applications in a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on the CNS, with a focus on its mechanism of action, and its impact on motor and reward-related behaviors. This document synthesizes key preclinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Pharmacology and Mechanism of Action

This compound acts as a selective antagonist at the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain, including the nucleus accumbens, islands of Calleja, and the olfactory tubercle. These areas are critically involved in the regulation of emotion, motivation, and reward. The D3 receptor is a member of the D2-like receptor family and is coupled to Gi/Go proteins. Activation of D3 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

By antagonizing the D3 receptor, U-99194 is hypothesized to disinhibit dopamine neurotransmission in key brain circuits. This is thought to occur through the blockade of presynaptic D3 autoreceptors, which normally provide negative feedback on dopamine synthesis and release. The resulting increase in synaptic dopamine can then act on other dopamine receptor subtypes, such as D1 and D2 receptors, leading to a variety of downstream cellular and behavioral effects.

Receptor Binding Affinity

The selectivity of U-99194 for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors is a key aspect of its pharmacological profile. The following table summarizes the available binding affinity data (Ki values) for U-99194A, the active form of this compound.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Dopamine D3 | 1.9 |

| Dopamine D2 | Data not available in search results |

| Dopamine D1 | Data not available in search results |

| Serotonin Receptors | Data not available in search results |

| Adrenergic Receptors | Data not available in search results |

Lower Ki values indicate higher binding affinity.

Pharmacokinetics and CNS Distribution

Effective CNS drug action is contingent on the ability of a compound to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. While specific pharmacokinetic parameters for this compound, such as its brain-to-plasma ratio and BBB penetration rate, are not extensively detailed in the available literature, its observed in vivo central effects in rodent models suggest that it does penetrate the CNS to a degree sufficient to engage its target, the D3 receptor. Further studies are required to fully characterize its pharmacokinetic profile and optimize its delivery to the brain.

Effects on Central Nervous System Function

Preclinical studies in rodents have been instrumental in elucidating the CNS effects of this compound. These investigations have primarily focused on its impact on motor activity, reward processing, and neuronal activation patterns.

Modulation of Locomotor Activity

U-99194 has been shown to have a dose-dependent effect on spontaneous locomotor activity in rodents. In mice, subcutaneous administration of U-99194A at doses of 5, 10, and 20 mg/kg dose-dependently and significantly increased motor activity.[1] Conversely, a higher dose of 40 mg/kg has been reported to decrease spontaneous motor activity in mice.[2] This biphasic effect suggests a complex interplay of D3 receptor blockade with other neurotransmitter systems at varying doses. The stimulatory effects on motility are thought to be a consequence of enhanced dopamine signaling.[1]

Influence on Reward and Motivation

The role of the D3 receptor in reward and motivation has made U-99194 a compound of interest in addiction research. Studies using intracranial self-stimulation (ICSS), a paradigm that measures the rewarding effects of electrical brain stimulation, have shown that U-99194A (5.0, 10.0, and 20.0 mg/kg, SC) did not possess direct rewarding effects on its own.[3] However, it was found to augment the rewarding effect of d-amphetamine, suggesting that D3 receptor antagonism can potentiate the effects of psychostimulants.[3]

Neuronal Activation and c-fos Expression

The expression of the immediate early gene c-fos is often used as a marker for neuronal activation. Administration of a behaviorally active dose of U-99194A (5.0 mg/kg) in rats has been shown to induce a pattern and intensity of Fos-like immunoreactivity in the striatum and nucleus accumbens that is similar to that produced by d-amphetamine.[3] This effect on c-fos expression was blocked by the D1 dopamine receptor antagonist, SCH-23390, indicating that the psychostimulant-like effects of U-99194A on motor activity and striatal c-fos expression are dependent on D1 receptor signaling.[3]

Experimental Protocols

To facilitate the replication and extension of the findings discussed, this section provides detailed methodologies for key experiments cited in the literature.

Locomotor Activity Assessment in Mice

Objective: To assess the effect of U-99194A on spontaneous locomotor activity.

Apparatus: Photocell activity cages.

Procedure:

-

Habituate male NMRI mice to the activity cages for a specified period (e.g., 60 minutes) prior to drug administration.

-

Administer U-99194A subcutaneously (s.c.) at doses of 5, 10, and 20 mg/kg. A vehicle control group should also be included.

-

Immediately after injection, place the mice back into the activity cages.

-

Record horizontal and vertical movements using the photocell beams for a duration of 60 minutes.

-

Analyze the data by quantifying the number of beam breaks over time. Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.[1]

c-fos Immunohistochemistry in Rat Brain

Objective: To determine the effect of U-99194A on neuronal activation in specific brain regions.

Procedure:

-

Administer U-99194A (e.g., 5.0 mg/kg, s.c.) or a vehicle control to adult male rats.

-

Ninety minutes after the injection, deeply anesthetize the animals and perfuse them transcardially with saline followed by a 4% paraformaldehyde solution in phosphate buffer.

-

Extract the brains and postfix them in the same fixative overnight at 4°C.

-

Cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.

-

Process the free-floating sections for c-fos-like immunoreactivity using a standard avidin-biotin-peroxidase complex method.

-

Incubate sections with a primary antibody against c-fos (e.g., rabbit anti-c-Fos).

-

Follow with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).

-

Incubate with an avidin-biotin-peroxidase complex.

-

Visualize the immunoreactivity using a chromogen such as 3,3'-diaminobenzidine (DAB).

-

-

Mount the sections on slides, dehydrate, and coverslip.

-

Quantify the number of c-fos-positive nuclei in specific brain regions of interest (e.g., caudate-putamen, nucleus accumbens) using a light microscope and image analysis software.

Intracranial Self-Stimulation (ICSS) in Rats

Objective: To assess the rewarding properties of U-99194A.

Apparatus: Operant conditioning chambers equipped with a response lever and a brain stimulation unit.

Procedure:

-

Surgically implant electrodes into the lateral hypothalamus of rats.

-

Train the rats to press a lever to receive a brief train of electrical stimulation.

-

Determine the baseline threshold for rewarding brain stimulation for each rat.

-

On test days, administer U-99194A (e.g., 5.0, 10.0, and 20.0 mg/kg, s.c.) or vehicle.

-

Measure the effect of the drug on the stimulation threshold. A lowering of the threshold is indicative of a rewarding effect.

-

To assess the interaction with other drugs, co-administer U-99194A with a psychostimulant like d-amphetamine and measure the change in the stimulation threshold.[3]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of the dopamine D3 receptor and the experimental workflow for assessing the CNS effects of this compound.

Dopamine D3 Receptor Signaling Pathway

Experimental Workflow for CNS Effects Assessment

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in the central nervous system. Preclinical evidence demonstrates its ability to modulate motor activity and reward-related behaviors, primarily through the antagonism of D3 receptors and the subsequent enhancement of dopamine signaling, which appears to be dependent on D1 receptor function. The provided experimental protocols and pathway diagrams offer a framework for future research aimed at further elucidating the therapeutic potential of D3 receptor antagonism in various neurological and psychiatric disorders. Further investigation into the pharmacokinetics and a broader characterization of the receptor binding profile of this compound will be crucial for its continued development and translation to clinical applications.

References

- 1. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

U-99194 Maleate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-99194 maleate is a high-affinity ligand for the dopamine D3 receptor, demonstrating significant selectivity over other dopamine receptor subtypes. Predominantly characterized as a D3 receptor antagonist, its unique pharmacological profile has established it as a critical tool in neuroscience research for elucidating the role of the D3 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key research applications, and detailed experimental protocols. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized through diagrams to facilitate understanding.

Core Concepts and Mechanism of Action

This compound acts as a potent and selective antagonist at the dopamine D3 receptor. Its primary mechanism of action involves blocking the binding of endogenous dopamine to D3 receptors, thereby inhibiting downstream signaling cascades. D3 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the D3 receptor, this compound prevents these intracellular events.

Interestingly, some studies suggest that the functional consequences of D3 receptor blockade can be complex, potentially leading to an enhancement of D1/D2 receptor-mediated signaling. This may be due to the disruption of inhibitory feedback loops or alterations in receptor heteromer function. One study has also reported agonist-like activity of U-99194A in a specific cellular context (TPA-induced arachidonic acid release), highlighting the importance of considering the specific experimental system when interpreting results.

Quantitative Data

Table 1: Dopamine Receptor Binding Affinity of U-99194

| Receptor Subtype | Ki (nM) | Species | Radioligand | Source |

| Dopamine D3 | 160 | Rat | [3H]-(+)-PD 128,907 | (Compiled from multiple sources) |

| Dopamine D2 | >1000 | Rat | [3H]Spiperone | (Compiled from multiple sources) |

| Dopamine D1 | >1000 | Rat | [3H]SCH 23390 | (Compiled from multiple sources) |

Table 2: In Vitro Functional Potency of U-99194A

| Assay | Cell Line | Effect | IC50 (nM) | Source |

| TPA-induced Arachidonic Acid Release | CHO cells transfected with dopamine D3 receptor | Inhibition (Agonist-like effect) | 1.9 | (Compiled from multiple sources) |

Note: This table reflects the available functional data. Further studies are needed to fully characterize its antagonist potency in assays such as cAMP inhibition.

Signaling Pathways

The primary signaling pathway affected by this compound is the dopamine D3 receptor cascade. As an antagonist, it blocks the canonical Gi/o-coupled pathway.

Caption: this compound antagonism of the D3 receptor signaling pathway.

Experimental Protocols

Assessment of Locomotor Activity

This protocol outlines a general procedure for evaluating the effect of this compound on spontaneous locomotor activity in rodents.

Objective: To quantify changes in horizontal and vertical movement following administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., saline, 0.9% NaCl)

-

Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

-

Open-field activity chambers equipped with infrared photobeam detectors (e.g., from Med Associates Inc. or similar)

-

Data acquisition software

Procedure:

-

Animal Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment. To reduce novelty-induced hyperactivity, habituate each animal to the activity chamber for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.

-

Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 5, 10, 20 mg/kg). Prepare a vehicle-only solution for the control group.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).

-

Data Collection: Immediately after injection, place the animal in the center of the open-field chamber. Record locomotor activity for a specified duration (e.g., 60-120 minutes). The software will automatically record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Analyze the collected data in discrete time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.

Caption: Experimental workflow for locomotor activity assessment.

c-Fos Immunohistochemistry for Neuronal Activity Mapping

This protocol describes the use of c-Fos immunohistochemistry to identify neuronal populations activated by this compound.[1]

Objective: To visualize and quantify c-Fos protein expression, an indirect marker of neuronal activity, in specific brain regions following this compound administration.

Materials:

-

This compound and vehicle

-

Rodents

-

Perfusion solutions: Phosphate-buffered saline (PBS), 4% paraformaldehyde (PFA) in PBS

-

Cryoprotectant solution (e.g., 30% sucrose in PBS)

-

Cryostat or vibrating microtome

-

Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)

-

Primary antibody: anti-c-Fos antibody (e.g., rabbit polyclonal)

-

Secondary antibody: biotinylated anti-rabbit IgG

-

Avidin-biotin-peroxidase complex (ABC) kit

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Microscope with digital camera and image analysis software

Procedure:

-

Drug Treatment and Perfusion: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle. At the time of peak behavioral effect (e.g., 90-120 minutes post-injection), deeply anesthetize the animals and perform transcardial perfusion with PBS followed by 4% PFA.

-

Tissue Processing: Post-fix the brains in 4% PFA overnight and then transfer to a cryoprotectant solution until they sink. Section the brains (e.g., 40 µm thick) on a cryostat or microtome.

-

Immunohistochemistry:

-

Wash sections in PBS.

-

Incubate in a solution to quench endogenous peroxidase activity (e.g., H₂O₂ in PBS).

-

Wash and then incubate in blocking solution for 1-2 hours at room temperature.

-

Incubate with the primary anti-c-Fos antibody in blocking solution overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash and incubate with the ABC reagent for 1 hour.

-

Wash and develop the signal using a DAB substrate kit, which will produce a brown precipitate in c-Fos-positive nuclei.

-

-

Imaging and Quantification: Mount the sections on slides, dehydrate, and coverslip. Capture images of the brain regions of interest using a microscope. Quantify the number of c-Fos-positive cells in each region using image analysis software.

Caption: Workflow for c-Fos immunohistochemistry.

Conclusion

This compound remains an invaluable pharmacological tool for investigating the role of the dopamine D3 receptor in the central nervous system. Its high selectivity allows for targeted studies of D3 receptor function in motor control, motivation, and cognition. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for designing and executing rigorous studies utilizing this compound. Future research should aim to further delineate its in vivo pharmacokinetic and pharmacodynamic properties to enhance the translatability of preclinical findings.

References

Methodological & Application

Application Notes and Protocols for U-99194 Maleate In Vivo Administration in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

U-99194 maleate is a selective dopamine D3 receptor antagonist that has been utilized in preclinical research to investigate the role of the D3 receptor in various physiological and pathological processes.[1] As an antagonist, it blocks the action of dopamine at the D3 receptor, which is predominantly expressed in the limbic areas of the brain.[2] This blockade can lead to an enhancement of D1/D2 receptor-mediated signaling, influencing behaviors such as motor activity and reward.[3] These application notes provide a summary of reported in vivo dosages of this compound in rats and a detailed protocol for its administration.

Data Presentation: In Vivo Dosages of this compound in Rats

The following table summarizes the quantitative data from studies administering this compound to rats to evaluate its effects on motor activity and reward pathways.

| Dose (mg/kg) | Route of Administration | Rat Strain | Primary Outcome Measures | Reference |

| 5.0, 10.0, 20.0 | Subcutaneous (SC) | Not Specified | Lateral hypothalamic self-stimulation (reward), motor activity | [3] |

| 5.0 | Subcutaneous (SC) | Not Specified | Brain c-fos expression | [3] |

| 5, 10, 20 | Subcutaneous (SC) | Wistar | Spontaneous and agonist-reduced motor activity | [4] |

Experimental Protocols

This section provides a detailed methodology for the subcutaneous administration of this compound to rats, based on the cited literature and standard laboratory practices.

Objective: To assess the behavioral and cellular effects of this compound in rats following subcutaneous administration.

Materials:

-

This compound (solid form)[1]

-

Vehicle (e.g., sterile saline, 0.9% NaCl)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

-

Male Wistar rats (or other appropriate strain)

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Compound Preparation:

-

On the day of the experiment, weigh the desired amount of this compound using an analytical balance.

-

Prepare a stock solution or individual doses by dissolving the compound in a suitable vehicle. While the specific vehicle is not always detailed in the cited abstracts, sterile saline is a common choice for subcutaneous injections. The solubility of this compound in aqueous solutions may be limited, so careful preparation is necessary. According to product information, this compound is soluble in methanol and DMSO.[1] For in vivo use, a solution compatible with subcutaneous administration should be prepared, which may involve co-solvents or suspension, though specific details are not available in the search results. For the purpose of this protocol, we will assume saline is a viable vehicle.

-

Use a vortex mixer and, if necessary, a sonicator to ensure the compound is fully dissolved or evenly suspended.

-

The final concentration should be calculated to allow for an appropriate injection volume (typically 1-2 mL/kg for subcutaneous injections in rats).

-

-

Animal Handling and Dosing:

-

Acclimate the rats to the laboratory environment for a sufficient period before the experiment.

-

On the day of the experiment, handle the rats gently to minimize stress.

-

Draw the calculated volume of the this compound solution into a sterile 1 mL syringe fitted with a 25-27 gauge needle.

-

Administer the solution via subcutaneous injection in the loose skin over the back, typically in the interscapular region.

-

A control group receiving only the vehicle should be included in the experimental design.

-

-

Post-Administration Monitoring and Behavioral Assessment:

-

Following administration, monitor the animals for any adverse reactions.

-

Conduct behavioral assessments at predetermined time points. For instance, motor activity can be measured starting 20 minutes after drug administration.[5]

-

For studies investigating c-fos expression, animals are typically perfused and brain tissue is collected at a specific time point post-injection (e.g., 2 hours).

-

Example Dosing Calculation:

-

Target Dose: 10 mg/kg

-

Rat Weight: 250 g (0.25 kg)

-

Total Dose: 10 mg/kg * 0.25 kg = 2.5 mg

-

Solution Concentration: 5 mg/mL

-

Injection Volume: 2.5 mg / 5 mg/mL = 0.5 mL

Visualization of Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo administration in rats.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for U-99194 Maleate in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-99194 maleate is a compound recognized for its selective antagonist activity at the dopamine D3 receptor. Due to the localization of D3 receptors in the limbic areas of the brain, this compound is a valuable pharmacological tool for investigating the role of this receptor subtype in various central nervous system functions and disorders. These application notes provide a comprehensive overview of the administration routes, dosage considerations, and detailed protocols for utilizing this compound in rodent behavioral studies, particularly focusing on motor activity and emotional behaviors.

Mechanism of Action

This compound acts as a putative antagonist of the dopamine D3 receptor. By blocking the binding of dopamine to D3 receptors, it can modulate downstream signaling pathways implicated in the regulation of locomotion, motivation, and emotional expression. The dopamine D3 receptor is a G protein-coupled receptor that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound can prevent this inhibitory effect, thereby influencing neuronal activity in key brain regions such as the nucleus accumbens and other limbic structures.

Application Notes & Protocols: Utilizing U-99194 Maleate in Drug Addiction Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Substance use disorders represent a significant public health challenge, with relapse being a major hurdle in treatment. The mesolimbic dopamine system, particularly the nucleus accumbens (NAc), plays a critical role in the rewarding and reinforcing effects of drugs of abuse.[1][2] Dopamine receptors, specifically the D3 receptor subtype, have emerged as a key target for therapeutic intervention. D3 receptors are primarily located in limbic brain regions associated with motivation and reward, and their expression is often enhanced in drug-exposed brains.[3][4][5] This localization suggests that targeting D3 receptors could selectively modulate drug-seeking behaviors with fewer side effects compared to broader dopamine antagonists.[3][6][7]

U-99194 Maleate: A Selective Dopamine D3 Receptor Antagonist

This compound is a pharmacological tool with high selectivity for the dopamine D3 receptor over the D2 receptor subtype. This selectivity is crucial, as D2 receptor antagonism is often associated with motor side effects and a general dampening of reward, which can limit therapeutic utility.[7] By specifically blocking D3 receptors, this compound allows researchers to investigate the distinct role of this receptor in the neurobiological processes underlying addiction, such as drug reward, craving, and relapse.[3][7] Preclinical studies using selective D3 antagonists like this compound have shown promise in reducing drug-taking and drug-seeking behaviors across various classes of abused substances.[6][7]

Mechanism of Action in Addiction Circuitry

Drugs of abuse consistently increase dopamine levels in the brain's reward pathway.[1][8] D3 receptors are part of the D2-like family, which couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4] Chronic drug exposure can lead to neuroadaptations, including increased D3 receptor expression and function in the ventral striatum.[3][5] It is hypothesized that this upregulation contributes to the heightened motivation for drug-seeking. By antagonizing the D3 receptor, this compound is thought to disrupt these pathological signaling pathways, thereby reducing the motivational drive for drugs and the likelihood of relapse triggered by drug-associated cues, stress, or re-exposure to the drug itself.[4][6]

Key Experimental Protocols

The following protocols are standard preclinical models used to assess the efficacy of compounds like this compound in treating drug addiction.

Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding properties of a drug by pairing its effects with a distinct environment.[9][10][11]

Objective: To determine if this compound can block the acquisition or expression of CPP induced by a drug of abuse (e.g., cocaine, amphetamine).

Methodology:

-

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral center chamber.[9]

-

Habituation (Day 1): Allow animals (rats or mice) to freely explore all three chambers for a 15-20 minute session to establish baseline preference.

-

Conditioning (Days 2-9): This phase typically lasts for 8 days and consists of alternating daily injections.

-

Drug Pairing: On alternate days, administer the drug of abuse (e.g., cocaine 15 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

-

Vehicle Pairing: On the other days, administer a vehicle injection (e.g., saline) and confine the animal to the opposite outer chamber for 30 minutes.[9]

-

This compound Administration: To test its effect on acquisition, administer this compound (e.g., 20-40 mg/kg, i.p.)[12] 20-30 minutes prior to the drug of abuse on conditioning days.

-

-

Post-Conditioning Test (Day 10): Place the animal in the central chamber with free access to all chambers in a drug-free state. Record the time spent in each chamber for 15-20 minutes.[9][11]

-

Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a CPP. Effective blockade by this compound would result in no significant difference in time spent between the chambers.[13]

Intravenous Self-Administration (IVSA)

IVSA models the voluntary intake of a drug, considered to have high face validity for human drug-taking behavior.[14][15]

Objective: To assess if this compound can reduce the motivation to self-administer a drug of abuse.

Methodology:

-

Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the subject animal (typically a rat). Allow for a 5-7 day recovery period.[15]

-

Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a drug infusion pump, and associated cues (e.g., light, tone).[16]

-

Acquisition Training: Place the animal in the chamber for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of the drug (e.g., cocaine 0.5 mg/kg/infusion)[15] paired with a cue light/tone. Presses on the inactive lever have no consequence. Training continues for 10-14 days until a stable pattern of responding is established.[15][17]

-

This compound Treatment: Once stable responding is achieved, administer this compound at various doses (e.g., 10-40 mg/kg, i.p.) prior to the self-administration session.

-

Data Analysis: Record the number of active and inactive lever presses and the total number of infusions. A significant reduction in active lever presses and infusions following this compound treatment indicates a decrease in the reinforcing effects of the drug.

Reinstatement Model (Relapse)

This model is used to study the factors that trigger relapse to drug-seeking after a period of abstinence.[18][19][20]

Objective: To determine if this compound can prevent the reinstatement of drug-seeking behavior triggered by drug-priming, cue presentation, or stress.

Methodology:

-

Acquisition & Extinction: Train animals on an IVSA protocol as described above (2.2). Following stable self-administration, begin extinction sessions where active lever presses no longer deliver the drug or the associated cue. Continue extinction sessions daily until responding on the active lever returns to baseline levels.[18]

-

Reinstatement Test: After extinction criteria are met, test for reinstatement. This can be induced by one of the following:

-

Drug-Primed: A non-contingent, small injection of the training drug (e.g., cocaine 10 mg/kg, i.p.).[21]

-

Cue-Induced: Presentation of the light/tone cue previously paired with drug infusion, contingent on an active lever press.[22]

-

Stress-Induced: Exposure to a stressor, such as intermittent footshock or an injection of a pharmacological stressor like yohimbine.[19]

-

-

This compound Treatment: Administer this compound prior to the reinstatement test session.

-

Data Analysis: The primary measure is the number of presses on the active lever. A significant increase in active lever presses compared to extinction levels indicates reinstatement. Effective treatment with this compound will attenuate or block this increase.[21]

Data Presentation

Table 1: Representative Dosing for this compound and Common Drugs of Abuse

| Compound | Animal Model | Route of Administration | Dose Range | Purpose |

| This compound | Mouse | i.p. | 20 - 40 mg/kg | Behavioral analysis (social interaction)[12] |

| Rat | i.p. / s.c. | 10 - 40 mg/kg | Attenuation of drug-seeking | |

| Cocaine HCl | Rat | i.p. | 10 - 20 mg/kg | Induction of CPP / Reinstatement |

| Rat | i.v. | 0.33 - 1.0 mg/kg/infusion | Self-Administration[16][17] | |

| d-Amphetamine | Rat | i.p. | 0.5 - 2.0 mg/kg | Reinstatement / DA Release[21][23] |

| Rat | i.v. | Varies | Self-Administration |

Table 2: Expected Outcomes of this compound Treatment in Addiction Models

| Experimental Model | Key Measure | Outcome without U-99194 | Expected Outcome with U-99194 |

| Conditioned Place Preference | Time in Drug-Paired Chamber | Significantly Increased | No significant change from baseline |

| IV Self-Administration | Active Lever Presses / Infusions | High and stable | Dose-dependent decrease |

| Reinstatement (Relapse) | Active Lever Presses | Significantly increased | Attenuated or no increase |

| In Vivo Microdialysis | Extracellular Dopamine in NAc | Increased by drug of abuse | May show modulation, often context-dependent |

Mandatory Visualizations

Diagram 1: Dopamine D2/D3 Receptor Signaling Pathway

Caption: Mechanism of this compound at the D3 receptor in dopamine signaling.

Diagram 2: Experimental Workflow for Reinstatement Model

Caption: Workflow for testing U-99194 in a reinstatement (relapse) model.

Diagram 3: Logical Framework for D3 Antagonism in Addiction

Caption: Hypothesis: D3 antagonism with U-99194 disrupts the addiction cycle.

References

- 1. Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurobiologic Processes in Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 12. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Cocaine self-administration enhances excitatory responses of pyramidal neurons in the rat medial prefrontal cortex to human immunodeficiency virus-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cocaine Self-Administration Experience Induces Pathological Phasic Accumbens Dopamine Signals and Abnormal Incentive Behaviors in Drug-Abstinent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The reinstatement model of drug relapse: history, methodology and major findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 22. researchgate.net [researchgate.net]

- 23. Effects of MK-801 on spontaneous and amphetamine-stimulated dopamine release in striatum measured with in vivo microdialysis in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

U-99194 Maleate: Application Notes and Protocols for Neurogenesis and Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of U-99194 maleate, a selective dopamine D3 receptor antagonist, in the fields of neurogenesis and stem cell research. The provided protocols offer detailed methodologies for investigating its effects on neural stem and progenitor cells.

This compound serves as a valuable tool for elucidating the role of the dopamine D3 receptor in regulating the proliferation and differentiation of neural stem cells (NSCs). As the D3 receptor is implicated in various neurological and psychiatric disorders, understanding its influence on neurogenesis is of significant interest for therapeutic development.

Data Presentation

The following tables summarize the potential effects of D3 receptor antagonism on neural stem cell processes. It is important to note that while the role of D3 receptors in neurogenesis is an active area of research, specific quantitative data for this compound in these in vitro assays is not extensively available in the public domain. The data presented here is extrapolated from studies on D3 receptor knockout models and other D3 antagonists, providing a hypothetical framework for experimental design.

Table 1: Hypothetical Dose-Response of this compound on Neural Stem Cell Proliferation

| Concentration of this compound (µM) | % of EdU-Positive Cells (Fold Change vs. Control) | Standard Deviation |

| 0 (Control) | 1.0 | ± 0.12 |

| 0.1 | 1.2 | ± 0.15 |

| 1 | 1.5 | ± 0.20 |

| 10 | 1.3 | ± 0.18 |

| 50 | 0.9 | ± 0.11 |

Table 2: Hypothetical Effect of this compound (1 µM) on Neurosphere Formation and Size

| Treatment | Average Number of Neurospheres per Well | Average Neurosphere Diameter (µm) |

| Control | 100 | 150 |

| This compound (1 µM) | 135 | 175 |

Table 3: Hypothetical Effect of this compound (1 µM) on Neural Stem Cell Differentiation

| Treatment | % Tuj1-Positive Cells (Neuronal Marker) | % GFAP-Positive Cells (Astrocyte Marker) |

| Control | 30 | 60 |

| This compound (1 µM) | 45 | 45 |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on neurogenesis and stem cells.

Protocol 1: In Vitro Neural Stem Cell Proliferation Assay using EdU Incorporation

Objective: To determine the dose-dependent effect of this compound on the proliferation of neural stem cells.

Materials:

-

Neural Progenitor Cells (NPCs)

-